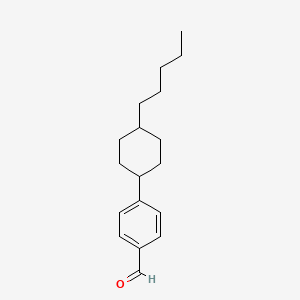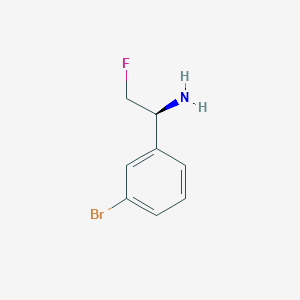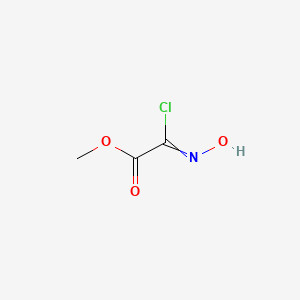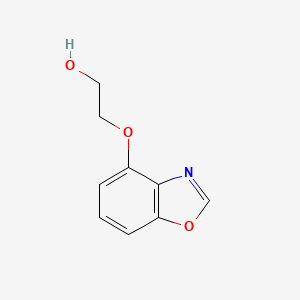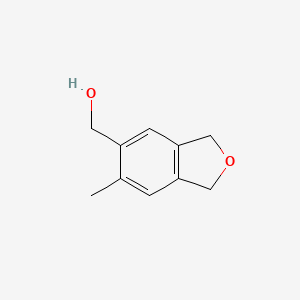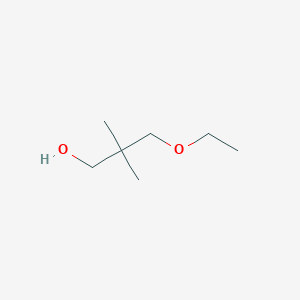![molecular formula C11H22N2O2 B8582937 CARBAMIC ACID, N-[(1S)-1-(3R)-3-PYRROLIDINYLETHYL]-, 1,1-DIMETHYLETHYL ESTER CAS No. 107258-92-4](/img/structure/B8582937.png)
CARBAMIC ACID, N-[(1S)-1-(3R)-3-PYRROLIDINYLETHYL]-, 1,1-DIMETHYLETHYL ESTER
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, N-[(1S)-1-(3R)-3-pyrrolidinylethyl]-, 1,1-dimethylethyl ester: is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring and a tert-butyl ester group. It is primarily used in research and industrial applications due to its specific chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, N-[(1S)-1-(3R)-3-pyrrolidinylethyl]-, 1,1-dimethylethyl ester typically involves the reaction of N-[(1S)-1-(3R)-3-pyrrolidinylethyl]amine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at a low temperature, typically around 0°C to 5°C, to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction conditions precisely. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions: Carbamic acid, N-[(1S)-1-(3R)-3-pyrrolidinylethyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carbamic acid.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Oxidation and Reduction: The pyrrolidine ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Substitution Reactions: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.
Oxidation and Reduction: Reagents like potassium permanganate or hydrogen gas with a palladium catalyst can be employed.
Major Products Formed:
Hydrolysis: Formation of carbamic acid and tert-butanol.
Substitution Reactions: Formation of substituted carbamates.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the pyrrolidine ring.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, N-[(1S)-1-(3R)-3-pyrrolidinylethyl]-, 1,1-dimethylethyl ester has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of carbamic acid, N-[(1S)-1-(3R)-3-pyrrolidinylethyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors in biological systems, modulating their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Carbamic acid, N-[(1S)-1-(3R)-3-pyrrolidinylethyl]-, 1,1-dimethylethyl ester: can be compared with other carbamates, such as:
Uniqueness: The presence of the tert-butyl ester group in this compound imparts unique steric and electronic properties, making it distinct from other carbamates. This structural feature can influence its reactivity, stability, and interaction with biological targets .
Eigenschaften
CAS-Nummer |
107258-92-4 |
|---|---|
Molekularformel |
C11H22N2O2 |
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
tert-butyl N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-8(9-5-6-12-7-9)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m0/s1 |
InChI-Schlüssel |
HJUZGKGDCUOVML-DTWKUNHWSA-N |
Isomerische SMILES |
C[C@@H]([C@@H]1CCNC1)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C1CCNC1)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(2,4-Difluorophenyl)-2,3-dihydroimidazo[2,1-b]oxazole](/img/structure/B8582854.png)
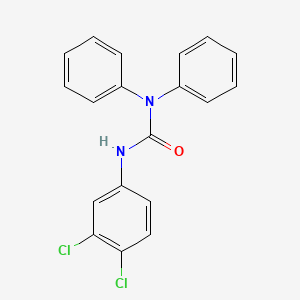
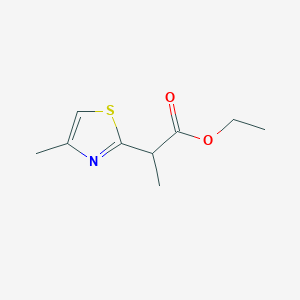
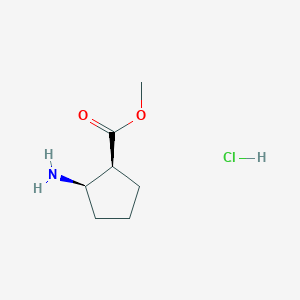
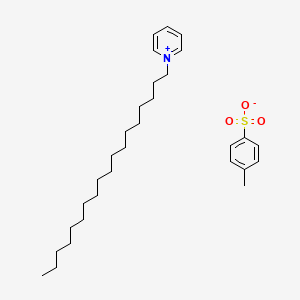
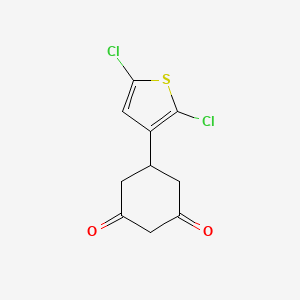
![[3-(1-Benzothiophen-3-yl)phenyl]methanol](/img/structure/B8582904.png)
